N~3~,N~4~-DI(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Overview
Description
N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with tert-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: The compound is also used in materials science for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism by which N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the derivative and the biological context .
Comparison with Similar Compounds
- N,N’-di-tert-butyl-1H-pyrazole-3,4-dicarboxamide
- N,N’-di-tert-butyl-1-methyl-1H-pyrazole-4,5-dicarboxamide
- N,N’-di-tert-butyl-1H-pyrazole-3,5-dicarboxamide
Uniqueness: N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-N,4-N-ditert-butyl-1-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-13(2,3)15-11(19)9-8-18(7)17-10(9)12(20)16-14(4,5)6/h8H,1-7H3,(H,15,19)(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJPNMGXVXKZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN(N=C1C(=O)NC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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